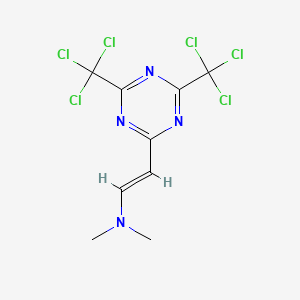
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine is a chemical compound known for its versatile applications, particularly in the field of photoinitiation. This compound is characterized by the presence of trichloromethyl groups and a triazine ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine typically involves the reaction of trichloromethyl-substituted triazine derivatives with N,N-dimethylethenamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trichloromethyl groups.
Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with different functional groups, while substitution reactions can introduce a variety of substituents onto the triazine ring .
Wissenschaftliche Forschungsanwendungen
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine involves the absorption of light, leading to the generation of reactive species such as free radicals. These reactive species initiate polymerization reactions by interacting with monomers to form polymer chains. The triazine ring and trichloromethyl groups play a crucial role in the photoinitiation process by facilitating the formation of these reactive species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine: Similar in structure but with a methyl group instead of the N,N-dimethylethenamine moiety.
2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine: Contains a chloro group, which alters its reactivity and applications.
Uniqueness
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine is unique due to its specific combination of trichloromethyl groups and the N,N-dimethylethenamine moiety, which enhances its photoinitiation efficiency and versatility in various applications .
Eigenschaften
CAS-Nummer |
83256-21-7 |
|---|---|
Molekularformel |
C9H8Cl6N4 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
(E)-2-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylethenamine |
InChI |
InChI=1S/C9H8Cl6N4/c1-19(2)4-3-5-16-6(8(10,11)12)18-7(17-5)9(13,14)15/h3-4H,1-2H3/b4-3+ |
InChI-Schlüssel |
SUDPVYHCXGUVMJ-ONEGZZNKSA-N |
Isomerische SMILES |
CN(C)/C=C/C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Kanonische SMILES |
CN(C)C=CC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)

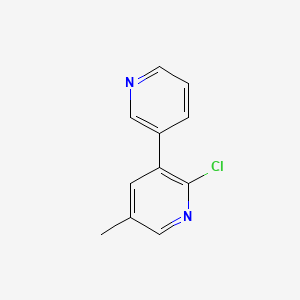
![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
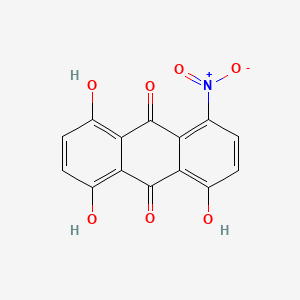
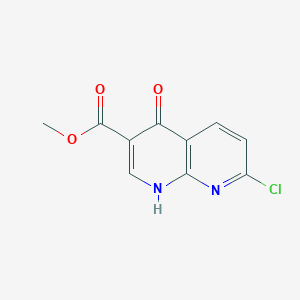
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13126158.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
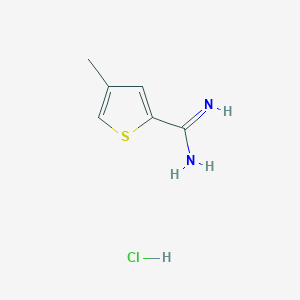
![2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13126174.png)


